REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[CH:5]1([C:8](Cl)=[O:9])[CH2:7][CH2:6]1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[O:19][CH:20]=[CH:21][CH:22]=2)=[CH:14][CH:13]=1.Cl>C(=S)=S>[CH:5]1([C:8]([C:20]2[O:19][C:18]([C:15]3[CH:16]=[CH:17][C:12]([Cl:11])=[CH:13][CH:14]=3)=[CH:22][CH:21]=2)=[O:9])[CH2:7][CH2:6]1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)Cl
|
Name
|
|
Quantity
|
172 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C=1OC=CC1
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred in an ice bath for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 30°
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated from the CS2 layer
|
Type
|
EXTRACTION
|
Details
|
extracted with 2 × 500 ml portions of CH2Cl2
|
Type
|
WASH
|
Details
|
were washed with 1000 ml of 6% Na2CO3 solution and with 1000 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
leaving red-brown residue which
|
Type
|
EXTRACTION
|
Details
|
was extracted several times with boiling hexane
|
Type
|
TEMPERATURE
|
Details
|
The combined hexane extracts were cooled
|
Type
|
FILTRATION
|
Details
|
the resulting solid filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)C=1OC(=CC1)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 17.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |